molecular formula C18H18N6OS B11584831 1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea

1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea

Cat. No.: B11584831
M. Wt: 366.4 g/mol
InChI Key: HCLMAFNRQPENFV-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxyphenyl and quinazolinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea typically involves the reaction of 3-methoxyaniline with 4-methylquinazoline-2-isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or receptor modulator.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The quinazolinyl group is known to bind to certain protein kinases, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-3-[N-(4-quinazolin-2-yl)carbamimidoyl]thiourea: Lacks the methyl group on the quinazoline ring.

    1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]urea: Contains a urea group instead of a thiourea group.

Uniqueness

1-(3-methoxyphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea is unique due to the presence of both methoxyphenyl and methylquinazolinyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups could result in enhanced activity or selectivity in its applications.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

(1E)-1-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C18H18N6OS/c1-11-14-8-3-4-9-15(14)22-17(20-11)23-16(19)24-18(26)21-12-6-5-7-13(10-12)25-2/h3-10H,1-2H3,(H4,19,20,21,22,23,24,26)

InChI Key

HCLMAFNRQPENFV-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)N/C(=N/C(=S)NC3=CC(=CC=C3)OC)/N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC(=NC(=S)NC3=CC(=CC=C3)OC)N

Origin of Product

United States

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